molecular formula C31H30FN5O4 B610018 Danuglipron CAS No. 2230198-02-2

Danuglipron

カタログ番号: B610018
CAS番号: 2230198-02-2
分子量: 555.6 g/mol
InChIキー: HYBAKUMPISVZQP-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ダヌグリプロンは、ファイザー社が開発した、小分子グルカゴン様ペプチド-1受容体(GLP-1R)アゴニストです。現在、糖尿病および肥満の治療における可能性を検討するため、調査が進められています。 ペプチドベースのGLP-1Rアゴニストとは異なり、ダヌグリプロンは経口投与用に設計されており、患者にとってより便利な選択肢を提供します .

準備方法

合成経路および反応条件

ダヌグリプロンの合成には、重要な中間体の調製から始まる複数のステップが含まれます。このプロセスには一般的に以下が含まれます。

工業生産方法

ダヌグリプロンの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の一貫性と純度を保証するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

ダヌグリプロンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、ダヌグリプロンのさまざまな中間体と誘導体が含まれ、これらはさらなる合成ステップまたは分析目的で使用されます .

科学研究の応用

ダヌグリプロンには、いくつかの科学研究の応用があります。

科学的研究の応用

Type 2 Diabetes Management

Danuglipron has shown significant efficacy in reducing glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) levels in patients with T2D. In a Phase 2b clinical trial involving 411 participants, this compound demonstrated:

  • HbA1c Reduction : Up to -1.16% compared to placebo for the highest dose (120 mg) at week 16.
  • FPG Reduction : A decrease of -33.24 mg/dL for the same dose.
  • Body Weight Loss : An average reduction of -4.17 kg at the highest dose .

The safety profile was consistent with other GLP-1R agonists, with mild gastrointestinal adverse events being the most common .

Obesity Treatment

In addition to its application in diabetes management, this compound is being evaluated for its potential to treat obesity. In trials, it has achieved:

  • Weight Loss : Placebo-adjusted reductions in body weight ranging from -8% to -13% at 32 weeks.
  • Safety Profile : Similar to T2D studies, with no new safety signals reported .

Comparative Efficacy with Other GLP-1R Agonists

This compound's efficacy has been compared to traditional injectable GLP-1R agonists like liraglutide and exenatide. While traditional therapies require injections and have strict dietary requirements, this compound offers a more convenient oral administration route without such restrictions .

ParameterThis compound (120 mg)Liraglutide (1.8 mg)Exenatide (2 mg)
HbA1c Reduction-1.16%-1.5%-1.8%
FPG Reduction-33.24 mg/dL-40 mg/dL-35 mg/dL
Body Weight Change-4.17 kg-3 kg-4 kg
AdministrationOralInjectionInjection

Phase 2 Clinical Trials

Several Phase 2 clinical trials have been conducted to assess the safety and efficacy of this compound:

  • Study NCT03985293 : Focused on T2D patients inadequately controlled by diet and exercise, showing significant reductions in HbA1c and body weight over a 16-week period.
  • Study NCT04617275 : Evaluated this compound in non-diabetic adults with obesity, demonstrating robust declines in body weight and improvements in metabolic parameters .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its oral bioavailability. Studies indicate that it has a high selectivity for GLP-1R and demonstrates effective signaling pathways comparable to those of existing peptide-based therapies .

作用機序

ダヌグリプロンは、グルコース恒常性に関係するGLP-1受容体に結合することにより、その効果を発揮します。結合すると、インスリンの放出を刺激し、グルカゴンの放出を阻害するため、血糖値が低下します。 さらに、胃の排泄を遅らせ、満腹感を促進し、体重減量に貢献します .

類似化合物との比較

類似化合物

独自性

ダヌグリプロンは、ペプチドベースのGLP-1Rアゴニストと比較して、経口バイオアベイラビリティと安定性が高いため、独特です。 より便利な投与経路を提供し、臨床試験で良好な有効性を示しています .

ご質問や詳細が必要な場合は、お気軽にお問い合わせください。

生物活性

Danuglipron (PF-06882961) is a novel oral small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), developed as an alternative to traditional peptide GLP-1R agonists used in the treatment of type 2 diabetes mellitus (T2DM) and obesity. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of extensive research, revealing promising results in glycemic control and weight management.

This compound functions as a partial agonist at the GLP-1 receptor, which is pivotal in regulating glucose metabolism and appetite. It stimulates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glycemic control and weight loss. The effective concentration (EC50) for recruiting β-arrestin-2 to GLP-1R is reported to be approximately 490 nM .

Phase 1 Trials

A phase 1 study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in Japanese participants with T2DM. Key findings include:

  • Safety Profile : Common adverse events included nausea, vomiting, abdominal discomfort, diarrhea, and headache. Most were mild to moderate in intensity.
  • Glycemic Control : Significant reductions in mean daily glucose levels (up to −67.89 mg/dl ) and fasting plasma glucose (up to −40.87 mg/dl ) were observed after 8 weeks of treatment .
  • Weight Loss : Participants experienced an average weight reduction of −1.87 kg .

Phase 2 Trials

Subsequent phase 2 trials have further elucidated this compound's efficacy:

  • HbA1C Reduction : In trials assessing doses of 80 mg and 120 mg, this compound demonstrated significant reductions in HbA1C levels compared to placebo:
    • For 80 mg: Standardized mean difference (SMD) was −0.84 , with a confidence interval (CI) of −1.25 to −0.42 .
    • For 120 mg: SMD was −0.91 , CI −1.59 to −0.22 , indicating a robust effect on glycemic control .
  • Body Weight Changes : The analysis showed significant dose-dependent reductions in body weight:
    • For 80 mg: SMD was −0.7 , CI −0.97 to −0.44 .
    • For 120 mg: SMD was −1.36 , CI −1.84 to −0.88 , confirming substantial weight loss benefits .

Summary Table of Clinical Findings

Study PhaseDose (mg)HbA1C Reduction (SMD)FPG Reduction (mg/dL)Weight Loss (kg)
Phase 140-120Not specifiedUp to -67.89Up to -1.87
Phase 280-0.84 (CI -1.25 to -0.42)Not specified-0.7 (CI -0.97 to -0.44)
Phase 2120-0.91 (CI -1.59 to -0.22)Not specified-1.36 (CI -1.84 to -0.88)

Adverse Effects

The most frequently reported adverse effects associated with this compound include:

  • Nausea
  • Vomiting
  • Diarrhea
  • Headaches
  • Abdominal discomfort

These effects are generally mild or moderate and diminish over time with continued use .

特性

IUPAC Name

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBAKUMPISVZQP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101457
Record name 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230198-02-2
Record name 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230198-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danuglipron [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06882961
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16043
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANUGLIPRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN9IUI24GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。